molecular formula C11H9BrN2O2 B2592960 1-(4-bromobenzyl)-1H-imidazole-5-carboxylic acid CAS No. 1417637-70-7

1-(4-bromobenzyl)-1H-imidazole-5-carboxylic acid

Cat. No.: B2592960
CAS No.: 1417637-70-7
M. Wt: 281.109
InChI Key: HXLMWXJODNMOQM-UHFFFAOYSA-N
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Description

1-(4-bromobenzyl)-1H-imidazole-5-carboxylic acid is an organic compound that features an imidazole ring substituted with a 4-bromobenzyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromobenzyl)-1H-imidazole-5-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromobenzyl bromide and imidazole-5-carboxylic acid.

    Nucleophilic Substitution: The 4-bromobenzyl bromide undergoes a nucleophilic substitution reaction with imidazole-5-carboxylic acid in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromobenzyl)-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can be used to modify the bromobenzyl group.

    Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted imidazole compounds.

Scientific Research Applications

1-(4-bromobenzyl)-1H-imidazole-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its imidazole moiety.

    Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzyl)-1H-imidazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of biological molecules. The bromobenzyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzyl)-1H-imidazole-5-carboxylic acid
  • 1-(4-fluorobenzyl)-1H-imidazole-5-carboxylic acid
  • 1-(4-methylbenzyl)-1H-imidazole-5-carboxylic acid

Uniqueness

1-(4-bromobenzyl)-1H-imidazole-5-carboxylic acid is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it distinct from its chloro, fluoro, and methyl analogs.

Properties

IUPAC Name

3-[(4-bromophenyl)methyl]imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c12-9-3-1-8(2-4-9)6-14-7-13-5-10(14)11(15)16/h1-5,7H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLMWXJODNMOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=C2C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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